![molecular formula C12H17N5O3S B2736163 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole CAS No. 2097911-93-6](/img/structure/B2736163.png)

2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

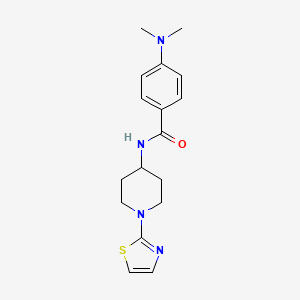

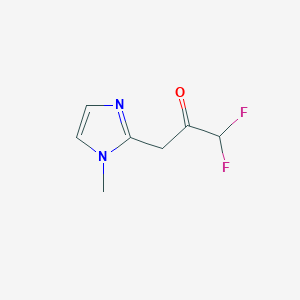

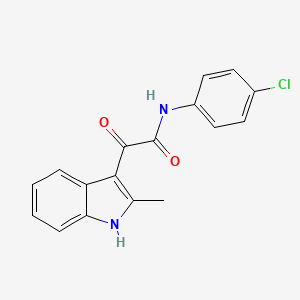

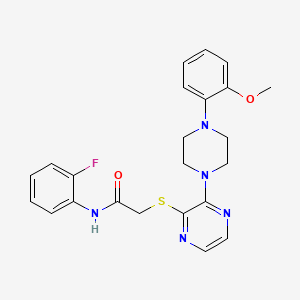

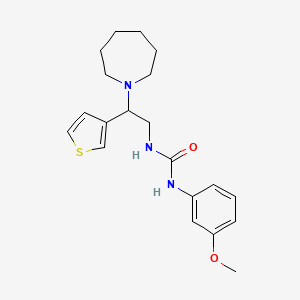

The compound contains several functional groups including a 1,2,3-triazole ring, a pyrrolidine ring, and a 3,5-dimethyl-1,2-oxazole ring . These groups are common in various bioactive natural products and pharmaceuticals.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings. The 1,2,3-triazole ring, for example, is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the pyrrolidine ring, and the 3,5-dimethyl-1,2-oxazole ring. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could potentially increase its stability and solubility .Scientific Research Applications

Synthesis and Chemical Properties

The compound is related to the field of synthetic organic chemistry, particularly in the synthesis of complex molecules. Research has shown that compounds containing the 1,2,3-triazole moiety, such as 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole, are crucial in the synthesis of a variety of biologically active molecules. For instance, the synthesis of dimethyl sulfomycinamate, which involves a complex series of reactions including the Bohlmann-Rahtz heteroannulation, showcases the utility of oxazole and triazole derivatives in producing thiopeptide antibiotics (Bagley, Dale, Xiong, & Bower, 2003). Similarly, the synthesis of dimethyl sulfomycinamate through palladium-catalyzed coupling reactions demonstrates the role of triazole derivatives in synthesizing compounds with antibiotic properties (Kelly & Lang, 1995).

Green Chemistry and Environmental Sustainability

The modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the production of gastroesophageal reflux disease (GERD) medication, highlights the importance of environmentally sustainable chemical processes. This research emphasizes the reduction of waste and the efficient use of resources, marking a significant step towards green chemistry (Gilbile, Bhavani, & Vyas, 2017).

Novel Synthetic Methodologies

The development of novel synthetic methodologies utilizing the 1,2,3-triazole structure, such as the regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes, indicates the versatility and utility of these compounds in creating complex heterocyclic structures. These methodologies provide a pathway to synthesize a diverse range of substances with potential biological and pharmacological applications (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).

Antimicrobial Activity

Research into the antimicrobial properties of sulfone-linked bis heterocycles, which are structurally related to the compound of interest, showcases the potential of these molecules in developing new antimicrobial agents. The study of novel sulfone-linked bis heterocycles demonstrates their effectiveness against a range of microbial threats, indicating the potential for the development of new antimicrobial compounds (Padmavathi, Thriveni, Reddy, & Deepti, 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many compounds containing a 1,2,3-triazole ring are considered to be relatively safe.

Future Directions

properties

IUPAC Name |

3,5-dimethyl-4-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O3S/c1-9-12(10(2)20-15-9)21(18,19)16-7-3-4-11(16)8-17-13-5-6-14-17/h5-6,11H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACOJTYGJRSXBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2CN3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2736096.png)

![1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2736097.png)

![7-(1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2736099.png)

![N-cyclohexyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2736102.png)